molecular formula C9H19N B13343531 2,6-Dimethylhept-5-EN-1-amine

2,6-Dimethylhept-5-EN-1-amine

Cat. No.: B13343531
M. Wt: 141.25 g/mol
InChI Key: AELVYGTZFLSGRA-UHFFFAOYSA-N
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Description

2,6-Dimethylhept-5-EN-1-amine is an organic compound with the molecular formula C9H19N. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a hydrocarbon chain. This compound is notable for its structural features, including a double bond and two methyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylhept-5-EN-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a halogenated precursor. For instance, the reaction between 2,6-dimethylhept-5-en-1-ol and an amine in the presence of a dehydrating agent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhept-5-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce saturated amines .

Scientific Research Applications

2,6-Dimethylhept-5-EN-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in the study of biochemical pathways and interactions involving amines.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethylhept-5-EN-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2,6-dimethylhept-5-en-1-amine

InChI

InChI=1S/C9H19N/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7,10H2,1-3H3

InChI Key

AELVYGTZFLSGRA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CN

Origin of Product

United States

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